molecular formula C16H16N4O2S B2786119 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL CAS No. 1226457-99-3

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL

Cat. No.: B2786119
CAS No.: 1226457-99-3
M. Wt: 328.39
InChI Key: IPCOHJQRWUXWPD-UHFFFAOYSA-N
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Description

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a heterocyclic compound that features a unique combination of oxadiazole and pyrimidinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyrimidinol rings, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: NaH, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-4-5-12(6-10(9)2)15-19-14(22-20-15)8-23-16-17-11(3)7-13(21)18-16/h4-7H,8H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCOHJQRWUXWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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